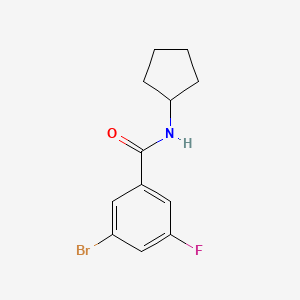
3-bromo-N-cyclopentyl-5-fluorobenzamide
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Compounds similar to 3-bromo-N-cyclopentyl-5-fluorobenzamide, such as those containing halogenated benzamide structures, have been explored for their anticancer properties. For example, fluorobenzamides and bromobenzamides are often investigated for their ability to inhibit tumor growth and proliferation. The presence of fluorine, in particular, is known to enhance the biological activity of pharmaceutical compounds, making them more effective in drug development processes (Pettit et al., 2005).
Antibacterial and Antimicrobial Activities
Silver complexes with N-heterocyclic carbenes, which could theoretically include structures similar to this compound, have shown potent antibacterial activities. These complexes are effective against a wide range of both Gram-positive and Gram-negative bacterial strains, indicating their potential utility in combating bacterial infections and in the development of new antimicrobial agents (Johnson, Southerland, & Youngs, 2017).
Drug Delivery Systems
Gold nanoparticles conjugated with anticancer drugs, which could potentially include compounds like this compound, have been developed for controlled drug delivery. These systems allow for the targeted release of the therapeutic agent in response to specific stimuli, such as light, thereby enhancing the efficacy and reducing the side effects of the drugs (Agasti et al., 2009).
Environmental Biodegradation
Brominated compounds similar to this compound have been studied for their biodegradation by specific bacterial strains. For instance, Klebsiella pneumoniae subsp. ozaenae has been shown to metabolize bromoxynil, a brominated compound, indicating the potential for bioremediation of environmental pollutants by exploiting microbial metabolism (McBride, Kenny, & Stalker, 1986).
Eigenschaften
IUPAC Name |
3-bromo-N-cyclopentyl-5-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrFNO/c13-9-5-8(6-10(14)7-9)12(16)15-11-3-1-2-4-11/h5-7,11H,1-4H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBKTUWHYFNQSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC(=CC(=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




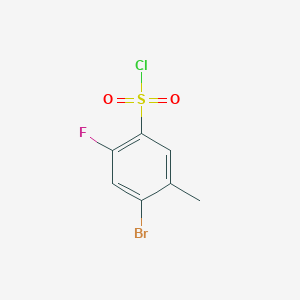
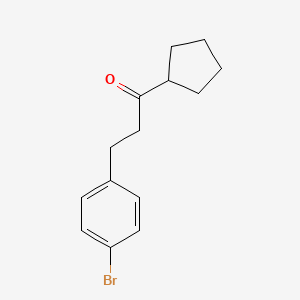
![N-[2-(Dimethylamino)ethyl]-N-(2-thienylmethyl)propane-1,3-diamine](/img/structure/B1532263.png)
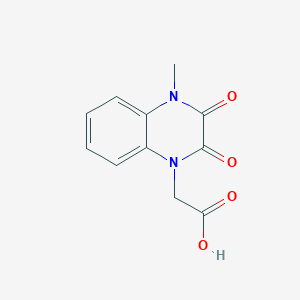

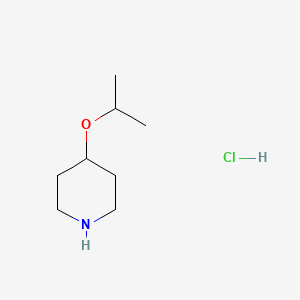
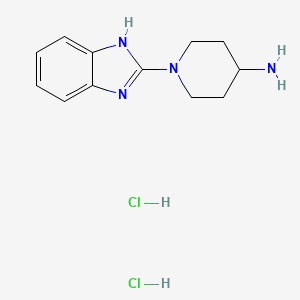
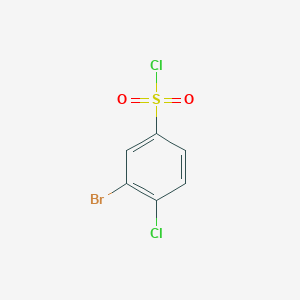
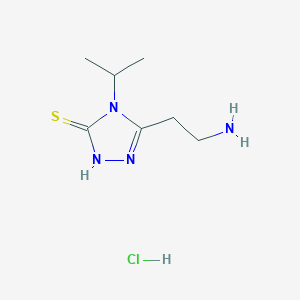

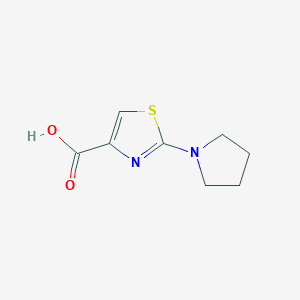
![1-[4-(Dimethylamino)piperidin-1-yl]-2-(piperidin-4-yl)ethan-1-one dihydrochloride](/img/structure/B1532280.png)
